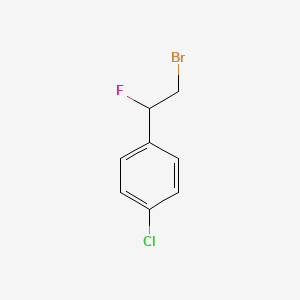

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWHKALOAXJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2 Bromo 1 Fluoroethyl 4 Chlorobenzene

Precursor Synthesis and Derivatization

The primary precursor for the synthesis of 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene is 4-chlorostyrene (B41422). The availability and purity of this intermediate are critical for the success of the subsequent halogenation step.

4-Chlorostyrene can be synthesized through several methods, starting from different precursors.

One common commercial method involves the oxidation of p-chloroethylbenzene. nih.gov Another approach is the catalytic dehydration of 4-chlorophenethyl alcohol. This reaction is performed at high temperatures (e.g., 280°C) using a modified aluminum silicate (B1173343) catalyst, yielding approximately 80% of the desired product. chemicalbook.com

A laboratory-scale synthesis involves a Wittig reaction, starting from p-chlorobenzaldehyde. chemicalbook.com In this procedure, methyltriphenylphosphonium (B96628) bromide is treated with a base like 1,8-Diazabicycloundec-7-ene (DBU) in dichloromethane (B109758) to form the corresponding ylide. The subsequent reaction with p-chlorobenzaldehyde, followed by heating under reflux for several hours, produces 4-chlorostyrene. After an aqueous workup and purification by silica (B1680970) gel column chromatography, the product can be obtained in high yield. chemicalbook.com

Another method starts from 4-chlorobromobenzene. prepchem.com The reaction is carried out under ethylene (B1197577) pressure in the presence of a palladium catalyst and anhydrous sodium acetate (B1210297) in dimethylformamide (DMF). This process yields 4-chlorostyrene after being heated at 130°C. prepchem.com

Dehydration of the corresponding carbinol is also a viable route. For instance, m-chlorostyrene is prepared by the dropwise addition of m-chlorophenylmethylcarbinol to powdered fused potassium acid sulfate (B86663) at elevated temperatures and reduced pressure. orgsyn.org A similar principle can be applied to the synthesis of the para-isomer.

Table 1: Selected Synthetic Routes to 4-Chlorostyrene

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| p-Chlorobenzaldehyde | Methyltriphenylphosphonium bromide, DBU, Dichloromethane, Reflux | 82% | chemicalbook.com |

| 4-Chlorophenethyl alcohol | Modified aluminum silicate catalyst, 280°C | 80% | chemicalbook.com |

This table provides a summary of different laboratory and industrial methods for the preparation of 4-chlorostyrene.

The methodologies used for the synthesis of 4-chlorostyrene are often applicable to a broader range of halogenated styrene (B11656) derivatives. For example, the dehydration of substituted phenylmethylcarbinols over fused potassium acid sulfate has been successfully used to prepare various isomers of chlorostyrene, bromostyrene, and dichlorostyrene. orgsyn.org The specific isomer obtained depends on the starting substituted phenylmethylcarbinol. This versatility allows for the generation of a library of precursors for different halogenated compounds.

Bromofluorination Approaches

The key step in converting 4-chlorostyrene to this compound is the addition of a bromine and a fluorine atom across the double bond. Electrophilic bromofluorination is a common and effective method for this transformation.

A widely used approach for bromofluorination involves N-Bromosuccinimide (NBS) as the source of electrophilic bromine. nih.govwikipedia.orgyoutube.com NBS reacts with an alkene in the presence of a fluoride (B91410) source to generate the desired bromofluoro compound. nih.gov The reaction proceeds via a bromonium ion intermediate, which is then attacked by a fluoride nucleophile. The choice of the fluorinating agent is crucial for the reaction's efficiency and selectivity.

A highly effective fluorinating system for this reaction is a complex of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF). nih.govnih.gov The DMPU/HF reagent has been shown to be an efficient source of nucleophilic fluoride for the bromofluorination of a variety of alkenes, including styrenes, when used in conjunction with NBS. nih.govresearchgate.net This method generally provides good yields and high regioselectivity, following Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond. nih.gov The reaction demonstrates the utility of DMPU/HF as a reactive and selective fluorinating agent compared to other HF-based reagents. nih.govcore.ac.uk

Table 2: Bromofluorination of Alkenes using NBS and DMPU/HF

| Alkene Substrate | Product | Yield | Reference |

|---|---|---|---|

| Styrene | 1-Bromo-2-fluoro-1-phenylethane | 85% | nih.gov |

| 4-Methylstyrene | 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene | 82% | nih.gov |

This table showcases the effectiveness of the NBS and DMPU/HF system for the bromofluorination of styrene and its derivatives, indicating a high probability of success for 4-chlorostyrene.

An alternative and commonly used fluorinating agent is triethylamine (B128534) trihydrofluoride (Et3N·3HF). nih.govorgsyn.org This reagent is an easy-to-handle liquid that serves as both a solvent and a fluoride source. orgsyn.orgresearchgate.net The combination of NBS and Et3N·3HF has been proven to be an efficient system for the bromofluorination of alkenes. nih.gov The reaction is typically carried out in a solvent like dichloromethane. orgsyn.org While Et3N·3HF is a powerful fluorinating agent, its acidity and reactivity are different from DMPU/HF, which can influence the reaction outcomes for certain substrates. nih.govcore.ac.uk It is a valuable tool in the synthesis of β-fluorosulfones and other fluorine-containing organic compounds. chemicalbook.com

Mechanistic Insights into Bromofluorination: Regioselectivity and Stereoselectivity

The bromofluorination of alkenes, a key potential route to this compound from 4-chlorostyrene, is generally understood to proceed via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π-electrons on an electrophilic bromine source, such as N-bromosuccinimide (NBS). This leads to the formation of a cyclic bromonium ion intermediate. nih.gov

The regioselectivity of the reaction is determined by the subsequent nucleophilic attack of a fluoride ion on this bromonium ion. In the case of substituted styrenes, the benzylic carbon is more capable of stabilizing a partial positive charge. Consequently, the fluoride ion preferentially attacks the benzylic carbon, leading to the Markovnikov addition product. The presence of a chlorine atom at the para position of the benzene (B151609) ring in 4-chlorostyrene is an electron-withdrawing group, which can influence the stability of the carbocation-like character in the transition state of the bromonium ion opening.

The stereoselectivity of the bromofluorination reaction is dictated by the anti-addition of the bromine and fluorine atoms across the double bond. The nucleophilic fluoride attacks the bromonium ion from the side opposite to the bulky bromine atom, resulting in a trans- or anti-stereochemistry in the final product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the bromofluorination of 4-chlorostyrene to yield this compound are highly dependent on the careful control of various reaction parameters.

Solvent Effects in Halofluorination Reactions

The choice of solvent can significantly influence the regioselectivity and yield of halofluorination reactions. researchgate.net Polar aprotic solvents are often employed to facilitate the dissolution of the reagents and to stabilize the charged intermediates. The polarity of the solvent can affect the stability of the bromonium ion and the transition state for its opening, thereby influencing the regioselectivity. researchgate.net In some cases, the solvent itself can act as a nucleophile, competing with the fluoride ion and leading to the formation of byproducts. Therefore, the selection of a non-nucleophilic, appropriately polar solvent is crucial for maximizing the yield of the desired bromofluorinated product.

Temperature and Concentration Dependencies

Reaction temperature is a critical parameter that can affect both the rate and the selectivity of the reaction. lu.se Lower temperatures generally favor higher selectivity by minimizing side reactions and providing better control over the reaction kinetics. Conversely, higher temperatures can lead to faster reaction rates but may decrease selectivity.

The concentration of reactants can also play a role in the outcome of the bromofluorination. A low concentration of bromine, often achieved by using a reagent like NBS which slowly releases Br2, can help to suppress competing reactions such as the simple dibromination of the alkene. libretexts.org The relative concentrations of the bromine source and the fluoride source must be carefully balanced to ensure the desired reaction proceeds efficiently.

Alternative Halogenation and Fluorination Methodologies Applicable to the Alkyl Side Chain

Beyond the direct bromofluorination of 4-chlorostyrene, alternative synthetic strategies can be envisioned that involve the stepwise introduction of the halogen atoms onto an ethylbenzene (B125841) precursor.

Radical Bromination Techniques for Benzylic Positions and Alkyl Chains

Radical bromination offers a powerful method for the selective introduction of a bromine atom at the benzylic position of an alkylbenzene. chemistrysteps.commasterorganicchemistry.com For a precursor such as 4-chloroethylbenzene, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions leads to the preferential formation of a benzylic radical. pearson.comlibretexts.org This is due to the resonance stabilization of the benzylic radical by the adjacent aromatic ring. libretexts.org The subsequent reaction of this radical with a bromine source yields the benzylic bromide. The selectivity for the benzylic position over other positions on the alkyl chain is generally high. gla.ac.uk

Table 1: Factors Influencing Selectivity in Benzylic Bromination

| Factor | Influence on Selectivity |

| Substrate Structure | The presence of a benzylic C-H bond is paramount for high selectivity. |

| Reagent | NBS is preferred over Br2 to maintain a low concentration of bromine and minimize side reactions. masterorganicchemistry.com |

| Initiator | Radical initiators or UV light are required to initiate the radical chain reaction. |

| Solvent | Non-polar solvents like carbon tetrachloride are traditionally used, though safer alternatives are now preferred. |

Nucleophilic Fluorination Strategies on Halogenated Precursors

Once a suitable halogenated precursor is obtained, for instance, a benzylic bromide or a vicinal dihalide, nucleophilic fluorination can be employed to introduce the fluorine atom. nih.gov This typically involves the reaction of the precursor with a fluoride salt, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the fluoride ion.

The success of nucleophilic fluorination depends on several factors, including the nature of the leaving group (bromide is a better leaving group than chloride), the choice of the fluoride source, and the reaction conditions. For substrates with electron-withdrawing groups on the aromatic ring, nucleophilic aromatic substitution can sometimes compete, although this is less likely on the alkyl side chain. vaia.com

Table 2: Common Reagents for Nucleophilic Fluorination

| Fluoride Source | Solvent | Typical Conditions |

| Potassium Fluoride (KF) | DMF, DMSO | Elevated temperatures |

| Cesium Fluoride (CsF) | Acetonitrile, DMF | Milder conditions than KF |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room temperature |

Transition Metal-Catalyzed Halogenation and Fluorination Approaches

The introduction of both bromine and fluorine across a double bond, known as bromofluorination, is a powerful transformation in organic synthesis. Transition metal catalysis offers a versatile and often milder alternative to traditional methods. A plausible and efficient pathway to synthesize this compound involves the difunctionalization of a readily available starting material, 4-chlorostyrene.

One promising strategy is a photoinduced atom transfer radical addition (ATRA) process. This method has been successfully employed for the difunctionalization of various styrenes to generate fluorinated benzyl (B1604629) bromides. nih.gov While a specific example for 4-chlorostyrene is not detailed in the provided literature, the general applicability of the method to electron-poor styrenes suggests its potential efficacy. nih.gov

The proposed reaction would likely proceed via the following steps:

Initiation: A photocatalyst, typically an iridium complex, absorbs light and enters an excited state.

Radical Generation: The excited photocatalyst interacts with a suitable bromo-fluoro reagent, generating a fluorine-containing radical.

Addition to Alkene: The generated radical adds to the double bond of 4-chlorostyrene. This addition is expected to be regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable benzylic radical.

Halogen Atom Transfer: The resulting benzylic radical then abstracts a bromine atom from a bromine source, which could be the initial bromo-fluoro reagent or another bromine-containing species in the reaction mixture, to yield the final product, this compound.

This photoredox-catalyzed approach is advantageous due to its mild reaction conditions, high atom economy, and compatibility with a wide range of functional groups. nih.gov

Table 1: Proposed Reagents for Transition Metal-Catalyzed Bromofluorination of 4-Chlorostyrene

| Component | Proposed Reagent/Catalyst | Function |

| Starting Material | 4-Chlorostyrene | Provides the carbon backbone |

| Photocatalyst | Iridium or Ruthenium complex | Absorbs light and initiates the radical process |

| Bromo-fluoro Source | e.g., N-Bromosuccinimide (NBS) and a fluoride source | Provides the bromine and fluorine atoms |

| Solvent | Acetonitrile or similar polar aprotic solvent | Solubilizes reactants and facilitates the reaction |

Recent advancements in transition metal-catalyzed C–H functionalization and C-F bond activation also open new avenues for the synthesis of complex fluorinated molecules, although direct application to this specific synthesis is still an area for further research. rsc.orgresearchgate.net

Comparative Analysis of Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this compound, each with its own set of advantages and disadvantages. A comparative analysis of these potential pathways is crucial for selecting the most efficient and practical method.

Pathway 1: Electrophilic Addition to 4-Chlorostyrene

This is arguably the most direct conceptual approach. It would involve the reaction of 4-chlorostyrene with a reagent that can deliver an electrophilic bromine and a nucleophilic fluoride, or vice versa.

Reagents: A common combination for bromofluorination is N-Bromosuccinimide (NBS) as the bromine source and a fluoride source like triethylamine trihydrofluoride (Et3N·3HF) or silver fluoride (AgF).

Mechanism: The reaction typically proceeds through a bromonium ion intermediate, which is then opened by the fluoride ion. The regioselectivity is governed by Markovnikov's rule, with the nucleophile (fluoride) attacking the more substituted carbon.

Advantages: This method is often straightforward to perform and does not necessarily require a metal catalyst.

Disadvantages: The regioselectivity can sometimes be difficult to control, and the handling of corrosive fluoride sources can be challenging. The use of stoichiometric reagents can also generate significant waste.

Pathway 2: Halogen Exchange Reactions

This approach would start from a dihalogenated precursor, such as 1-(1,2-dibromoethyl)-4-chlorobenzene, and selectively replace one of the bromine atoms with fluorine.

Reagents: A fluoride source such as silver fluoride (AgF) or potassium fluoride (KF) with a phase-transfer catalyst could be used.

Mechanism: This is a nucleophilic substitution reaction. The success of this method depends on the differential reactivity of the two bromine atoms. The benzylic bromine is generally more reactive towards nucleophilic substitution.

Advantages: The starting di-bromo compound is readily accessible from 4-chlorostyrene and bromine.

Disadvantages: Achieving selective mono-fluorination without side reactions like elimination or over-reaction can be challenging. The reaction conditions might need to be carefully optimized.

Pathway 3: Transition Metal-Catalyzed Difunctionalization (as discussed in 2.3.3)

Advantages: This modern approach offers mild reaction conditions, high functional group tolerance, and potentially high regioselectivity and stereoselectivity. The catalytic nature of the reaction reduces waste. nih.gov

Disadvantages: The development of a specific catalyst system for this particular transformation might require significant research and optimization. The catalysts themselves can be expensive.

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Addition | 4-Chlorostyrene | NBS, Et3N·3HF | Direct, no metal catalyst required | Potential regioselectivity issues, corrosive reagents |

| Halogen Exchange | 1-(1,2-Dibromoethyl)-4-chlorobenzene | AgF or KF | Readily available starting material | Selectivity can be challenging, potential side reactions |

| Transition Metal-Catalyzed | 4-Chlorostyrene | Photocatalyst, Bromo-fluoro source | Mild conditions, high atom economy, high potential for selectivity | Requires catalyst development, catalyst cost |

Role As a Building Block in Advanced Organic Synthesis

Synthesis of Diverse Fluorinated and Halogenated Molecules

The presence of bromine, fluorine, and chlorine atoms allows for the potential synthesis of a variety of other halogenated compounds. The bromoethyl group is particularly reactive and could be used to introduce the 1-fluoro-1-(4-chlorophenyl)ethyl moiety into other molecules.

Potential, Undocumented Synthetic Pathways:

| Reaction Type | Potential Reagents | Potential Product Class |

| Nucleophilic Substitution | Azides, Amines, Thiols | Azido-, Amino-, or Thio-ethers |

| Elimination | Strong Base (e.g., t-BuOK) | Vinyl fluorides |

| Grignard Reagent Formation | Magnesium (Mg) | Organometallic reagent for C-C bond formation |

This table represents chemically plausible but undocumented transformations for 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene.

Integration into Complex Chemical Architectures and Scaffolds

Building blocks like this compound are often used to construct larger, more complex molecules, such as active pharmaceutical ingredients or materials with specific electronic properties. The 4-chlorophenyl group provides a common scaffold found in many biologically active compounds.

The reactive bromo-fluoro-ethyl side chain could be used to link the chlorophenyl core to other molecular fragments. For instance, it could be used in alkylation reactions to connect to heterocyclic systems, which are common in drug discovery.

Preparation of Intermediates for Further Chemical Derivatization

This compound can be envisioned as a precursor to a range of other chemical intermediates. The differential reactivity of the C-Br bond versus the aromatic C-Cl bond would allow for selective transformations.

Hypothetical, Undocumented Derivatizations:

| Intermediate Type | Synthetic Transformation | Potential Subsequent Reactions |

| Organometallic Intermediate | Reaction of the C-Br bond with Mg or Li | Coupling with electrophiles (e.g., aldehydes, ketones) |

| Olefinic Intermediate | Base-induced elimination of HBr | Epoxidation, Dihydroxylation, Polymerization |

| Amine Intermediate | Substitution of Br with an amine | Amide or sulfonamide formation |

This table outlines plausible, but not publicly documented, pathways for creating chemical intermediates from this compound.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a compound like "1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom and to confirm the connectivity within the molecule.

Advanced ¹H NMR Techniques for Complex Coupling Analysis

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the aromatic and the aliphatic protons. The protons on the substituted benzene (B151609) ring typically appear in the downfield region of 6.5-8.0 ppm libretexts.org. Due to the para-substitution pattern, the aromatic protons would likely appear as two distinct sets of doublets, characteristic of an AA'BB' spin system.

The ethyl side chain presents a more complex splitting pattern due to the presence of multiple coupling interactions. The analysis is complicated by both homonuclear proton-proton (JHH) couplings and heteronuclear proton-fluorine (JHF) couplings. acs.org Heteronuclear couplings between protons and fluorine can be significantly larger than typical proton-proton couplings, with geminal ²JHF values sometimes exceeding 50 Hz. acs.orgthermofisher.com

The expected splitting for the protons on the ethyl chain is as follows:

-CH(F)- proton (methine): This proton would be coupled to the two geminal protons of the -CH₂Br group (³JHH) and the fluorine atom (²JHF). This would result in a complex multiplet, likely a doublet of triplets (dt) or a doublet of doublet of doublets (ddd), depending on the relative magnitudes of the coupling constants.

-CH₂Br protons (methylene): These two protons are diastereotopic due to the adjacent chiral center (-CH(F)-). Therefore, they are chemically non-equivalent and will show distinct signals. Each proton will be coupled to the methine proton (³JHH) and potentially to the fluorine atom (³JHF). This would result in two complex multiplets, each likely appearing as a doublet of doublets.

To simplify these complex multiplets and accurately determine the coupling constants, advanced NMR techniques can be employed. For instance, ¹⁹F decoupling experiments can be performed, which irradiate the fluorine nucleus, causing the collapse of all H-F couplings in the ¹H spectrum and simplifying the multiplets to reveal the underlying H-H coupling network. acs.org

Interactive Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (H-2, H-6) | ~7.3-7.5 | Doublet (d) | ³JHH ≈ 8-9 |

| Aromatic (H-3, H-5) | ~7.2-7.4 | Doublet (d) | ³JHH ≈ 8-9 |

| -CH(F)- | ~5.8-6.2 | Doublet of Triplets (dt) or ddd | ²JHF ≈ 45-55, ³JHH ≈ 6-8 |

| -CH₂Br | ~3.8-4.2 | Two separate multiplets (ddd) | ²JHH ≈ 10-12, ³JHH ≈ 6-8, ³JHF ≈ 15-25 |

Applications of ¹³C NMR in Carbon Framework Determination

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet, allowing for a direct count of non-equivalent carbons. acs.org For "this compound," which is asymmetrical, a total of eight distinct carbon signals are expected: six for the aromatic ring and two for the ethyl side chain.

The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine and the bromo-fluoroethyl group) and generally appear between 120-150 ppm. libretexts.org The carbon atom bonded to chlorine (C-4) and the carbon bonded to the ethyl group (C-1) will be shifted downfield. The presence of the fluorine atom introduces carbon-fluorine coupling (JCF), which can be observed in the proton-decoupled spectrum. The carbon directly bonded to fluorine (-CH(F )-) will appear as a large doublet due to one-bond coupling (¹JCF), while the adjacent carbon (-C H₂Br) will show a smaller doublet due to two-bond coupling (²JCF). researchgate.netjeolusa.com This C-F coupling is a definitive tool for assigning the carbons of the fluorinated side chain.

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (Aromatic) | ~135-140 | Singlet (s) | - |

| C-2, C-6 (Aromatic) | ~128-132 | Singlet (s) | - |

| C-3, C-5 (Aromatic) | ~129-133 | Singlet (s) | - |

| C-4 (Aromatic) | ~134-138 | Singlet (s) | - |

| -CH(F)- | ~88-95 | Doublet (d) | ¹JCF ≈ 170-200 |

| -CH₂Br | ~35-42 | Doublet (d) | ²JCF ≈ 20-30 |

Utility of ¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within a molecule. nih.gov The ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range, making it an excellent probe for structural analysis. thermofisher.comnih.gov For "this compound," the ¹⁹F NMR spectrum would display a single resonance for the one fluorine atom.

The chemical shift of this fluorine signal is highly sensitive to its local electronic environment. The multiplicity of the signal provides direct evidence of neighboring protons. The fluorine signal will be split by the geminal methine proton (²JHF) and the two vicinal, diastereotopic methylene protons (³JHF). This would result in a complex multiplet, likely a doublet of doublet of doublets (ddd), confirming the connectivity of the -CH(F)-CH₂- fragment. The magnitudes of these H-F coupling constants are invaluable for conformational analysis. acs.org

Interactive Table: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH(F)- | -180 to -210 | Doublet of doublet of doublets (ddd) | ²JHF ≈ 45-55, ³JHF ≈ 15-25 (for each of the 2 H's) |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity

While 1D NMR spectra provide essential data, 2D NMR experiments are necessary to unambiguously piece together the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, typically over two to three bonds. sdsu.edu For "this compound," a COSY spectrum would show a cross-peak between the methine proton (-CH(F)-) and the methylene protons (-CH₂Br), confirming they are on adjacent carbons. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). sdsu.educolumbia.edu An HSQC spectrum would show a cross-peak connecting the -CH(F)- proton signal to the -CH(F)- carbon signal, and similarly connect the -CH₂Br proton signals to the -CH₂Br carbon signal. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is critical for establishing the connection between different parts of the molecule. For instance, it would show correlations from the methine and methylene protons of the ethyl side chain to the C-1 carbon of the aromatic ring, confirming the attachment point of the side chain. It would also show correlations between aromatic protons and their neighboring carbons, helping to assign the quaternary (non-protonated) carbons.

Interactive Table: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Type of Information Gained |

| COSY | -CH(F)H ↔ -CH ₂Br | Confirms adjacency of methine and methylene groups. |

| Aromatic H ↔ Adjacent Aromatic H | Confirms connectivity within the aromatic ring. | |

| HSQC | -CH (F)- ↔ -C H(F)- | Links methine proton to its carbon. |

| -C H₂Br ↔ -C H₂Br | Links methylene protons to their carbon. | |

| Aromatic H 's ↔ Aromatic C 's | Links aromatic protons to their respective carbons. | |

| HMBC | -CH (F)- / -CH ₂Br ↔ C -1 (Aromatic) | Confirms the connection of the ethyl side chain to the benzene ring. |

| Aromatic H 's ↔ Quaternary aromatic C 's | Helps assign non-protonated carbons like C-1 and C-4. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula from the measured mass.

The molecular formula for "this compound" is C₈H₇BrClF. A key feature in the mass spectrum will be the characteristic isotopic pattern of the molecular ion [M]⁺ peak, arising from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, providing a clear signature for the presence of one bromine and one chlorine atom. docbrown.info HRMS can distinguish between these different isotopic combinations.

Interactive Table: Calculated Exact Masses for Molecular Ion Isotopologues of C₈H₇BrClF

| Isotopologue Formula | Isotope Combination | Calculated Exact Mass (Da) | Relative Abundance (Approx.) |

| C₈H₇⁷⁹Br³⁵ClF | Most abundant Br and Cl | 235.9485 | 100% |

| C₈H₇⁷⁹Br³⁷ClF | Most abundant Br, heavier Cl | 237.9456 | 32% |

| C₈H₇⁸¹Br³⁵ClF | Heavier Br, most abundant Cl | 237.9465 | 98% |

| C₈H₇⁸¹Br³⁷ClF | Heavier Br and Cl | 239.9435 | 31.5% |

Note: Calculations are based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ³⁵Cl = 34.968853, ³⁷Cl = 36.965903, ⁷⁹Br = 78.918337, ⁸¹Br = 80.916291.

By matching the experimentally measured exact mass to the calculated value, HRMS provides definitive confirmation of the elemental composition, complementing the structural connectivity data obtained from NMR spectroscopy.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of this compound through analysis of its fragmentation pattern. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Upon electron ionization, the molecule would lose an electron to form the molecular ion, [C8H7BrClF]+•. Subsequent fragmentation would likely proceed through several pathways:

Alpha-cleavage: Scission of the C-C bond adjacent to the fluorine-bearing carbon could lead to the formation of a stable benzylic cation.

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway for halogenated compounds. The loss of a bromine radical would be a prominent fragmentation, given the relative weakness of the C-Br bond.

Rearrangements: McLafferty rearrangement is unlikely due to the absence of a suitable gamma-hydrogen and carbonyl group. However, other rearrangements involving the halogen atoms and the aromatic ring could occur.

Predicted Fragmentation Data Table

| m/z (relative intensity) | Proposed Fragment Ion | Notes |

| 236/238/240 | [C8H779Br35ClF]+• / [C8H781Br35ClF]+• & [C8H779Br37ClF]+• / [C8H781Br37ClF]+• | Molecular ion peak cluster, showing the characteristic isotopic pattern of bromine and chlorine. |

| 157/159 | [C8H735ClF]+ / [C8H737ClF]+ | Loss of a bromine radical. |

| 125 | [C7H4Cl]+ | Further fragmentation involving loss of the ethyl fluoride (B91410) group. |

| 111/113 | [C6H4Cl]+ | Phenyl cation with chlorine, showing the 3:1 isotopic pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The presence of specific vibrational frequencies in the IR spectrum would confirm the key structural features of the molecule.

Expected IR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-F stretch | Alkyl fluoride |

| 1100-1000 | C-Cl stretch | Aryl chloride |

| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

| 700-600 | C-Br stretch | Alkyl bromide |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and the assessment of its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a suitable technique for assessing the purity of the volatile compound this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely be used, with temperature programming to ensure adequate separation from any starting materials, byproducts, or decomposition products. The retention time of the compound would be a characteristic identifier under specific GC conditions.

Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide a powerful analytical tool, allowing for the separation of components in a mixture followed by their individual mass spectral analysis. This would enable both the confirmation of the identity of the desired product and the identification of any impurities.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) offers a versatile method for the purification and purity analysis of this compound, particularly if the compound has limited thermal stability. Both normal-phase and reversed-phase HPLC could be employed.

Given that the molecule possesses a chiral center at the carbon atom bonded to the fluorine, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral column and the mobile phase is crucial and often determined empirically.

Typical Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visually tracked. The retention factor (Rf) value is dependent on the compound's polarity and the solvent system used. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be chosen to achieve good separation between the starting materials and the product. Visualization can be achieved using a UV lamp, as the aromatic ring will be UV-active.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtainable)

Should this compound or a suitable derivative be obtained as a single crystal, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would definitively confirm the connectivity of the atoms, as well as the stereochemistry at the chiral center. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the electronic structure and molecular properties of organic molecules. For 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene, such studies would typically calculate fundamental properties to predict its behavior and reactivity.

Key properties that would be investigated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LOMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is particularly relevant for understanding intermolecular interactions.

A hypothetical data table for such calculated properties is presented below to illustrate the expected outputs of such an analysis.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability |

| Dipole Moment | 2.1 D | Indicates moderate polarity |

Note: The values in this table are illustrative and not based on actual published data for this compound.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization

Computational modeling is a powerful tool for optimizing synthetic routes by mapping out potential reaction pathways and identifying the associated energy barriers. For a molecule like this compound, this would involve modeling its formation, likely through the halogenation of a precursor such as 1-(1-fluoroethyl)-4-chlorobenzene or the addition of a bromine- and fluorine-containing reagent to 4-chlorostyrene (B41422).

The analysis would focus on:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants are converted into products.

Identifying Transition States (TS): Locating the highest energy point along the reaction coordinate, which represents the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

Analyzing Intermediates: Characterizing any stable or metastable intermediates that may form during the reaction.

By comparing the activation energies of different potential pathways, computational chemists can predict which reaction conditions (e.g., temperature, solvent, catalyst) are most likely to lead to the desired product with high yield and selectivity. This theoretical insight can guide experimental work, reducing the need for extensive trial-and-error optimization in the laboratory.

Conformational Analysis and Stereochemical Predictions

The ethyl side chain of this compound has rotational freedom around the carbon-carbon single bonds, leading to different spatial arrangements known as conformations. Furthermore, the carbon atom bonded to the fluorine and the phenyl ring is a stereocenter, meaning the molecule can exist as two enantiomers (R and S).

A thorough conformational analysis would involve:

Systematic Rotational Scanning: Computationally rotating the bonds in the ethyl side chain to identify all possible stable conformations (conformers).

Calculating Relative Energies: Determining the relative stability of each conformer. The conformer with the lowest energy is the most likely to be observed experimentally.

Predicting Stereochemical Outcomes: For reactions that form this molecule, computational models can help predict whether one enantiomer will be formed in excess (asymmetric synthesis). This involves calculating the transition state energies for the pathways leading to the R and S products.

The results of such an analysis are often presented in a potential energy surface diagram, showing the energy as a function of one or more dihedral angles.

Understanding Halogen Bonding Interactions and their Influence on Reactivity

This compound contains three different halogen atoms (fluorine, chlorine, and bromine), making it an interesting candidate for studying halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base).

The strength of a halogen bond generally follows the trend I > Br > Cl > F. Theoretical studies would investigate:

Sigma-Hole Analysis: The primary driver of halogen bonding is a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, known as a σ-hole. Calculations would quantify the magnitude of the σ-holes on the bromine and chlorine atoms of the molecule.

Interaction Energy Calculations: Modeling the interaction of the compound with various Lewis bases (e.g., nitrogen or oxygen-containing molecules) to calculate the strength and geometry of potential halogen bonds.

Influence on Reactivity: Investigating how the formation of halogen bonds could influence the molecule's reactivity. For instance, a halogen bond could activate a specific site on the molecule for a subsequent reaction or influence its self-assembly in the solid state.

A comparative table illustrating the expected properties of the σ-holes on the different halogen atoms is shown below.

| Halogen Atom | Covalent Bond | Hypothetical σ-hole Magnitude (V_s,max) | Expected Halogen Bond Donor Strength |

| Bromine | C-Br | +25 kcal/mol | Strongest |

| Chlorine | C-Cl | +15 kcal/mol | Intermediate |

| Fluorine | C-F | Negative | Negligible (acts as a Lewis base) |

Note: The values in this table are illustrative examples of what a computational study would determine and are not based on published data for this specific molecule.

Research Gaps and Future Perspectives in the Chemistry of 1 2 Bromo 1 Fluoroethyl 4 Chlorobenzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of complex haloalkanes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future development of synthetic routes to 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene should prioritize the principles of green chemistry.

Current research into the synthesis of haloalkanes is moving away from classical methods towards more sustainable alternatives. These include biocatalysis and photocatalysis, which offer milder reaction conditions and improved selectivity. For instance, the use of halogenase enzymes can facilitate the specific incorporation of halogens into organic molecules under aqueous conditions. While not yet applied to our target compound, this approach presents a promising avenue for future research.

Future investigations should focus on:

Catalytic Approaches: Exploring catalytic systems that can achieve the desired bromination and fluorination with high atom economy. This could involve developing novel transition-metal catalysts or organocatalysts that are effective in small quantities and can be recycled.

Use of Safer Reagents: Replacing hazardous halogenating agents with safer, more environmentally benign alternatives.

Solvent Selection: Employing greener solvents, such as bio-based solvents or supercritical fluids, to minimize the environmental impact of the synthesis.

Flow Chemistry: Investigating continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Traditional Halogenation | Established methodologies | Use of hazardous reagents, poor atom economy, waste generation |

| Photocatalysis | Mild reaction conditions, high selectivity | Catalyst design and stability, scalability |

| Biocatalysis (Halogenases) | High regio- and stereoselectivity, aqueous conditions | Enzyme discovery and engineering, substrate scope limitations |

| Flow Chemistry | Enhanced safety and control, ease of scale-up | Initial setup costs, optimization of reaction parameters |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of three different halogen atoms in this compound suggests a rich and complex reactivity that remains largely unexplored. The presence of bromine, a good leaving group, and fluorine, which can influence the reactivity of the adjacent C-H bond and the stability of intermediates, creates opportunities for novel chemical transformations.

Future research should systematically investigate its reactivity with a range of nucleophiles, electrophiles, and radical species. Key areas for exploration include:

Nucleophilic Substitution Reactions: Studying the relative reactivity of the bromine and fluorine atoms to understand which is more susceptible to substitution under various conditions.

Elimination Reactions: Investigating the conditions under which dehydrohalogenation can occur to form vinyl halides, which are themselves valuable synthetic intermediates.

Organometallic Chemistry: Exploring the formation of Grignard or organolithium reagents and their subsequent reactions to form new carbon-carbon bonds.

Cross-Coupling Reactions: Utilizing the aryl chloride and alkyl bromide moieties in transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Advancements in Asymmetric Synthesis to Control Stereochemistry

The carbon atom bearing the fluorine and bromine is a stereocenter, meaning that this compound can exist as a pair of enantiomers. For applications in the life sciences, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. The asymmetric synthesis of chiral fluorinated molecules is a rapidly developing field. jst.go.jp

Future research in this area should focus on:

Catalytic Enantioselective Fluorination: Developing chiral catalysts, such as Lewis acids, organocatalysts, or transition metal complexes, that can introduce the fluorine atom with high enantioselectivity. organicreactions.orgorganic-chemistry.orgacs.orgnih.gov The unique properties of fluorine can significantly influence the stereochemical outcome of these reactions. chimia.ch

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired enantiomer.

Kinetic Resolution: Developing methods to separate a racemic mixture of the compound by selectively reacting one enantiomer.

Table 2: Hypothetical Enantioselective Fluorination Strategies

| Catalyst Type | Potential Fluorinating Agent | Projected Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Lewis Acid (e.g., Ti-TADDOL) | N-Fluorobenzenesulfonimide (NFSI) | 85-95% |

| Chiral Organocatalyst (e.g., Cinchona Alkaloid) | Selectfluor | 90-99% |

Expanding the Scope of its Application as a Versatile Synthetic Precursor

The structural features of this compound make it a potentially versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Halogenated compounds are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Future research should aim to demonstrate the utility of this compound as a precursor to:

Bioactive Molecules: Incorporating the 1-(4-chlorophenyl)-1-fluoroethyl moiety into known pharmacophores to explore new structure-activity relationships.

Novel Materials: Using it as a monomer or functionalizing agent in the development of new polymers or liquid crystals with unique properties.

Chemical Probes: Synthesizing labeled derivatives for use in biochemical or mechanistic studies.

In Silico Design of Derivations and Reaction Pathways

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, which can guide and accelerate experimental research. In silico methods, such as Density Functional Theory (DFT), can be used to study the reaction mechanisms of halogenated compounds and to design new derivatives with desired properties. science.gov

Future computational studies on this compound could focus on:

Conformational Analysis: Determining the most stable conformations of the molecule and how they might influence its reactivity.

Reaction Mechanism Studies: Modeling potential reaction pathways to predict the most likely products and to understand the role of the different halogen atoms.

Virtual Screening: Designing a virtual library of derivatives and using computational methods to predict their biological activity or material properties, thus prioritizing synthetic targets.

Challenges in Scale-Up and Industrial Production Methodologies

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, particularly for complex molecules with stereocenters. alraziuni.edu.yeresearchgate.net The development of a robust, safe, and cost-effective manufacturing process is crucial for the commercial viability of any new compound.

Key challenges that will need to be addressed in the scale-up of the synthesis of this compound include:

Process Safety: Managing the risks associated with the use of potentially hazardous reagents and exothermic reactions.

Process Optimization: Maximizing the yield and purity of the product while minimizing costs and environmental impact.

Stereochemical Control: Ensuring that the desired enantiomer is produced with high purity on a large scale.

Purification: Developing efficient and scalable methods for purifying the final product.

Addressing these challenges will require a multidisciplinary approach, involving collaboration between synthetic chemists, chemical engineers, and process safety experts.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene?

Methodological Answer: The compound can be synthesized via bromofluorination of unsaturated precursors. A validated method involves using DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) with HF as a fluorinating agent. For example, bromofluorination of 4-chlorostyrene derivatives under controlled conditions (e.g., solvent: acetonitrile, temperature: 0–25°C) yields the target compound. Reaction optimization includes monitoring fluorination regioselectivity and minimizing side products like dibrominated analogs .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization data includes:

- 1H NMR (400 MHz, CDCl3): δ 7.41 (d, J = 7.3 Hz, 2H), 7.32 (d, J = 7.3 Hz, 2H), 5.62 (ddd, J = 46.6, 7.3, 4.5 Hz, 1H), 3.68–3.61 (m, 2H).

- 19F NMR (376 MHz, CDCl3): δ −174.5 (m).

These signals confirm the presence of the fluoroethyl and chlorobenzene moieties. The coupling constants (J) between fluorine and adjacent protons are critical for structural validation .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The bromo and fluoro groups make it a versatile intermediate for:

- Nucleophilic substitution : The bromine atom can be replaced by amines, thiols, or alkoxides.

- Cross-coupling reactions : Suzuki or Heck couplings to introduce aryl/alkenyl groups.

- Fluorine-specific modifications : Retaining the fluoroethyl group for bioactive molecule synthesis (e.g., PET tracers) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chlorine on the benzene ring deactivates the ring, directing electrophilic substitutions to specific positions.

- Steric Effects : The bulky 2-bromo-1-fluoroethyl group hinders nucleophilic attacks at the β-position, favoring α-substitution.

Comparative studies with analogs (e.g., 1-(2-Bromoethyl)-4-fluorobenzene) show that chlorine’s stronger electron-withdrawing nature reduces reaction rates in SN2 mechanisms by ~30% compared to fluorine .

Q. What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

- Temperature Control : Lower temperatures (0–10°C) reduce competing elimination pathways.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in substitution reactions.

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluorination efficiency.

For example, using DMPU/HF at 5°C improves fluorination yields to >80% with <5% dibrominated byproducts .

Q. How are contradictions in biological activity data resolved for halogenated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of this compound with analogs (e.g., 1-(2-Bromoethyl)-4-chlorobenzene).

- Mechanistic Assays : Test interactions with cytochrome P450 enzymes or antimicrobial targets.

- Computational Modeling : DFT calculations predict binding affinities based on halogen electronegativity and van der Waals radii. For instance, fluorine’s smaller size may reduce steric hindrance in enzyme binding compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.